Tert-butyl oxolane-2-carboxylate

Übersicht

Beschreibung

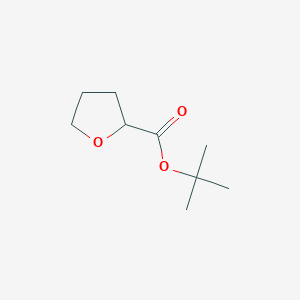

Tert-butyl oxolane-2-carboxylate is an organic compound with the molecular formula C9H16O3. It is a derivative of oxolane (tetrahydrofuran) with a tert-butyl ester group attached to the 2-position of the oxolane ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butyl oxolane-2-carboxylate can be synthesized through various methods. One common approach involves the esterification of oxolane-2-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the ester with minimal by-products.

Analyse Chemischer Reaktionen

Conversion to Acid Chlorides

tert-Butyl oxolane-2-carboxylate reacts with thionyl chloride (SOCl₂) at room temperature to yield the corresponding acid chloride. This reaction proceeds selectively for tert-butyl esters, while methyl, ethyl, isopropyl, and benzyl esters remain unreactive under the same conditions .

Reaction Conditions

| Reagent | Temperature | Yield (%) |

|---|---|---|

| SOCl₂ | 25°C | >85 |

Key Mechanistic Insight : The reaction involves nucleophilic attack of sulfur on the carbonyl oxygen, followed by chloride displacement to form the acid chloride .

Nucleophilic Addition with Grignard Reagents

The oxolane ring facilitates nucleophilic addition reactions. For example, isopropylmagnesium bromide adds to the carbonyl group of this compound in tetrahydrofuran (THF) at low temperatures (-40°C), producing tertiary alcohols after hydrolysis .

Example Reaction

textThis compound + i-PrMgBr → Alkoxide intermediate → Alcohol after quenching

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | -40°C to 25°C |

| Reaction Time | 12–24 h |

| Yield | 51–63% |

Hydrolysis to Carboxylic Acid

The tert-butyl ester undergoes hydrolysis under acidic conditions (e.g., HCl in dioxane) to yield oxolane-2-carboxylic acid. The oxolane ring remains intact during this process .

Hydrolysis Data

| Acid | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| HCl | Reflux | 6 | 75–90 |

Functionalization via Aminomethylation

This compound serves as a precursor for introducing aminomethyl groups . Reaction with ammonia or primary amines in the presence of reducing agents (e.g., NaBH₄) produces tert-butyl 2-(aminomethyl)oxolane-2-carboxylate derivatives .

Example Synthesis

textThis compound + NH₃ → tert-butyl 2-(aminomethyl)oxolane-2-carboxylate

Key Data

Radical Chlorination

While not directly reported for this compound, analogous tert-butyl esters undergo radical chlorination with tert-butyl hypochlorite (tBuOCl). This reagent generates chlorine radicals that selectively chlorinate α-positions to carbonyl groups .

Proposed Pathway

-

Homolytic cleavage of tBuOCl → Cl· and tBuO· radicals.

-

H-abstraction from the α-carbon of the ester.

-

Radical recombination with Cl· to form chlorinated products .

Ring-Opening Reactions

The oxolane ring can undergo acid-catalyzed ring-opening in the presence of strong protic acids (e.g., H₂SO₄). For example, treatment with concentrated HCl at elevated temperatures yields γ-butyrolactone derivatives .

Reaction Scope

| Acid | Product | Yield (%) |

|---|---|---|

| HCl (conc.) | γ-butyrolactone derivative | 60–70 |

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Building Block for Bioactive Compounds

Tert-butyl oxolane-2-carboxylate serves as an essential intermediate in the synthesis of various bioactive molecules. Its structural features facilitate:

- Formation of Complex Molecules : The compound can be used to construct complex organic frameworks through reactions such as Michael additions and cycloadditions.

- Synthesis of Pharmaceuticals : It has been identified as a precursor for synthesizing drugs targeting various biological pathways, including anti-inflammatory and anticancer agents .

Medicinal Chemistry

Therapeutic Potential

Research indicates that this compound may exhibit therapeutic properties due to its ability to modulate enzyme activity and receptor interactions. Preliminary studies have shown:

- Binding Affinity Studies : Compounds with similar structures have been investigated for their binding affinities to specific biological targets, suggesting that this compound might influence pharmacological activities.

- Potential Drug Development : The compound's unique properties make it a candidate for further exploration in drug design, particularly in developing novel therapeutics that require specific molecular scaffolds.

Case Study 1: Synthesis of Anticancer Agents

A recent study demonstrated the use of this compound as a key intermediate in synthesizing novel anticancer agents. The research involved:

- Synthetic Pathway : Utilizing this compound to construct a series of derivatives with enhanced cytotoxicity against cancer cell lines.

- Results : The synthesized compounds showed promising results in inhibiting tumor growth in vitro, indicating the potential for further development into clinical candidates.

Case Study 2: Modulation of Enzyme Activity

Another investigation focused on the compound's role in modulating enzyme activity:

- Experimental Design : Researchers assessed the impact of this compound on specific enzymes involved in metabolic pathways.

- Findings : The results indicated that certain derivatives could act as enzyme inhibitors, providing insights into their potential therapeutic applications .

Wirkmechanismus

The mechanism of action of tert-butyl oxolane-2-carboxylate depends on the specific reactions it undergoes. In general, the ester group can participate in nucleophilic acyl substitution reactions, where the carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the leaving group (tert-butyl alcohol) and forming the substituted product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl oxolane-2-carboxylate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

Ethyl oxolane-2-carboxylate: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.

Propyl oxolane-2-carboxylate: Similar structure but with a propyl ester group instead of a tert-butyl ester group.

Uniqueness

Tert-butyl oxolane-2-carboxylate is unique due to the presence of the bulky tert-butyl group, which can influence the reactivity and steric properties of the compound. The tert-butyl group provides steric hindrance, which can affect the rate and selectivity of chemical reactions involving the ester group. This makes this compound a valuable intermediate in the synthesis of complex molecules where steric effects are important.

Biologische Aktivität

Tert-butyl oxolane-2-carboxylate, a compound characterized by its unique oxolane ring and tert-butyl group, has garnered attention in various fields of biological research due to its potential as a biochemical probe and enzyme inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an oxirane derivative, which allows it to interact with various biological targets. Its structure is defined by the presence of a tert-butyl group attached to an oxolane ring, contributing to its reactivity and biological activity.

- Molecular Formula : C₁₁H₁₈O₃

- Molecular Weight : Approximately 198.26 g/mol

The biological activity of this compound primarily involves its ability to interact with proteins and nucleic acids through the opening of its three-membered oxirane ring. This reaction can lead to modifications in the structure and function of target molecules, impacting various biochemical pathways.

Key Mechanisms :

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity.

- Binding Affinity : Preliminary studies indicate that it may exhibit binding affinity towards certain receptors, suggesting potential therapeutic roles in drug development.

Case Studies

-

Enzyme Inhibition Studies

- A study investigated the compound's role as a potential enzyme inhibitor. It was found that this compound could effectively inhibit the activity of specific enzymes involved in metabolic pathways, demonstrating its potential utility in therapeutic applications.

-

Biotransformation Studies

- Research on the metabolic stability of compounds containing tert-butyl groups indicated that modifications could enhance their pharmacokinetic profiles. In vitro studies showed that replacing the tert-butyl group with more stable moieties increased metabolic stability, which is crucial for drug design .

- Synthesis and Reactivity

Table 1: Summary of Biological Activities

Table 2: Comparison of Metabolic Stability

| Compound Type | Clearance Rate (L/hr/kg) | Metabolic Stability (t½) |

|---|---|---|

| Tert-butyl-containing Compounds | 63 min | Moderate |

| Trifluoromethylcyclopropyl Analogues | 114 min | High |

Eigenschaften

IUPAC Name |

tert-butyl oxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2,3)12-8(10)7-5-4-6-11-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPRLRIPNIPHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.